Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing one sulfur atom . The specific structure of “Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate” would include these elements, along with additional functional groups specified in the name.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Methyl 2-aminothiophene-3-carboxylate, a related compound, is a solid with a molecular weight of 157.19 .Scientific Research Applications
Anticancer Agents: Scientists have explored derivatives of this compound for their potential as anticancer drugs. By modifying the substituents on the thiophene ring, they aim to enhance cytotoxicity against cancer cells .
Anti-Inflammatory Properties: The thiophene framework has been associated with anti-inflammatory effects. Researchers investigate derivatives of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate to develop nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties. By fine-tuning the structure, scientists aim to create effective antibacterial and antifungal agents .
Material Science and Organic Electronics
The unique properties of thiophene-based compounds make them valuable in material science and organic electronics:
- Organic Semiconductors : Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate derivatives contribute to the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives, including Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, serve as corrosion inhibitors in industrial chemistry. They protect metal surfaces from degradation caused by corrosive environments .
Metal Complexing Agents
The compound’s unique structure allows it to form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and other fields .
Insecticides and Pest Control
Researchers explore the potential of thiophene derivatives as insecticides. By understanding their interactions with pests, they aim to develop effective pest control agents .
N-Type Organic Semiconductors
A specific derivative, IDT-3MT, containing a thiophene-3-carboxylate bridge, has been synthesized for use as an n-type small molecule in organic electronic devices .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives have been found to exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZXAUXDVTAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate |
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